(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid

Stimuli-responsive materials Photo-controlled drug delivery Smart polymer linkers

(E)-4-Oxo-4-(propan-2-ylamino)but-2-enoic acid (CAS 860299-81-6) is an N-isopropyl fumaramic acid derivative with the molecular formula C₇H₁₁NO₃ and molecular weight 157.17 g/mol. The compound possesses a trans (E) configuration across its α,β-unsaturated carboxylic acid backbone, distinguishing it from the cis (Z) maleamic acid isomer series.

Molecular Formula C7H11NO3
Molecular Weight 157.169
CAS No. 860299-81-6
Cat. No. B2369317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
CAS860299-81-6
Molecular FormulaC7H11NO3
Molecular Weight157.169
Structural Identifiers
SMILESCC(C)NC(=O)C=CC(=O)O
InChIInChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3+
InChIKeyHPDQADRQTVTWTP-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-Oxo-4-(propan-2-ylamino)but-2-enoic Acid (CAS 860299-81-6): Core Identity and Procurement-Significant Structural Features


(E)-4-Oxo-4-(propan-2-ylamino)but-2-enoic acid (CAS 860299-81-6) is an N-isopropyl fumaramic acid derivative with the molecular formula C₇H₁₁NO₃ and molecular weight 157.17 g/mol . The compound possesses a trans (E) configuration across its α,β-unsaturated carboxylic acid backbone, distinguishing it from the cis (Z) maleamic acid isomer series [1]. It is supplied as a research-grade chemical by multiple vendors, with purities ranging from ≥95% to ≥98%, and is explicitly designated for early-discovery research and further manufacturing use only . The presence of both an isopropylamide moiety and a free carboxylic acid group, combined with the thermodynamically favored trans double-bond geometry, positions this compound at the intersection of photo-responsive smart-material chemistry and stimuli-sensitive linker design [1].

Why (E)-4-Oxo-4-(propan-2-ylamino)but-2-enoic Acid Cannot Be Replaced by Its Z-Isomer or Ester Analog: Stereochemistry and Functionality Gate Key Procurement Decisions


The trans (E) configuration of the target compound is not a cosmetic structural detail—it fundamentally dictates whether the molecule can serve as a photo-locked, pH-degradable building block or merely as a constitutively labile linker [1]. The cis (Z) isomer (N-isopropylmaleamic acid, CAS 6314-45-0/307942-22-9) undergoes spontaneous pH-triggered amide hydrolysis via intramolecular carboxylate-assisted catalysis, making it inherently unstable under mildly acidic conditions without any external gating mechanism [1][2]. In contrast, the E-isomer remains hydrolytically stable until photoisomerization to the Z-form is triggered by UV illumination, enabling spatiotemporal control over degradation that is entirely absent in the pre-formed Z-isomer [1]. Similarly, substituting the free carboxylic acid with an ester (e.g., monoisopropyl fumarate, CAS 7529-87-5) eliminates the pH-sensing carboxyl group required for the degradation switch and alters polymerization behavior fundamentally [3]. These stereochemical and functional-group differences are not interchangeable; procuring the incorrect isomer or analog directly compromises experimental outcomes in stimuli-responsive material design, targeted drug delivery, and polymer synthesis.

Quantitative Differentiation Evidence for (E)-4-Oxo-4-(propan-2-ylamino)but-2-enoic Acid Versus Closest Analogs


Photoisomerization-Gated pH-Responsive Degradability: E-Isomer Enables UV-Triggered Hydrolysis While Z-Isomer Is Constitutively Labile

The E-isomer (fumaramic acid derivative) remains hydrolytically stable under acidic conditions until photoisomerization to the Z-isomer (maleamic acid) is triggered by UV illumination; the Z-isomer then undergoes rapid pH-dependent amide hydrolysis via intramolecular carboxylate-assisted catalysis [1]. The Z-isomer (N-isopropylmaleamic acid), when procured directly, lacks this photo-gating capability and degrades spontaneously at mildly acidic pH without external triggering [1][2]. This tandem photoisomerization–degradation sequence is exclusive to fumaramic acid derivatives (E-configuration) and is not accessible with pre-formed maleamic acids or ester analogs [1].

Stimuli-responsive materials Photo-controlled drug delivery Smart polymer linkers

Polymerization Reactivity Advantage of N-Isopropyl Fumaramate Scaffold Over N,N-Disubstituted Fumaramides

N-Isopropyl fumaramate (the isopropyl ester derivative of the target compound's carboxylic acid) readily undergoes radical polymerization to yield high-molecular-weight polymer, whereas N,N,N',N'-tetrasubstituted fumaramides and N,N-disubstituted fumaramates exhibit low polymerization reactivity [1]. The target compound (free acid form) shares the critical N-isopropylamide structural feature that enables this superior reactivity profile; the free carboxylic acid further provides a handle for post-polymerization functionalization or pH-responsive behavior not available with the ester analog [1].

Radical polymerization Langmuir-Blodgett films Functional polymer synthesis

Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Profile of E-Isomer vs. Z-Isomer and Ester Analog

The computed partition coefficient (LogP) and hydrogen-bond donor/acceptor counts differ between the E-isomer (target), Z-isomer, and monoisopropyl fumarate ester analog, influencing predicted membrane permeability, aqueous solubility, and formulation behavior [1]. The target compound (E-isomer) has a computed LogP of 0.15 and two hydrogen-bond donors (COOH + amide NH), whereas the ester analog monoisopropyl fumarate has zero hydrogen-bond donors and a different LogP profile .

ADME prediction Partition coefficient Drug-likeness profiling

Stereochemistry-Dependent Biological Activity: Fumarate (E) vs. Maleate (Z) Isomers Exhibit Divergent Cellular Potency and Toxicity Profiles

In cellular assays, maleate (Z-isomer of but-2-enedioic acid) is a more potent and less toxic inducer of cysteine S-succination—a non-enzymatic posttranslational modification—than fumarate (E-isomer), enabling differential activation of the KEAP1-NRF2 signaling pathway in living cells [1]. While this study used the parent dicarboxylic acids rather than N-isopropyl amide derivatives, the stereochemistry-dependent activity principle is directly transferable: the E-configuration confers a distinct biological interaction profile compared to the Z-configuration, with implications for the design of isomer-specific chemical probes or prodrugs [1].

S-succination KEAP1-NRF2 signaling Oncometabolite biology

Commercial Availability and Purity Benchmarking: Target Compound Is Sourced as a Rare Research Chemical with Defined Purity Specifications

The target compound is supplied by multiple reputable vendors with clearly defined purity specifications: ≥98% (ChemScene) and min. 95% (CymitQuimica/Biosynth) . Sigma-Aldrich includes this compound in its AldrichCPR collection of rare and unique chemicals for early discovery researchers, explicitly noting that no analytical data is collected by Sigma-Aldrich and that the buyer assumes responsibility for identity and purity confirmation . In contrast, the Z-isomer (N-isopropylmaleamic acid, CAS 307942-22-9) is more widely catalogued with typical purities of 95-98%, but its procurement for applications requiring E-specific photoisomerization-gated degradability would be inappropriate .

Chemical procurement Purity specification Vendor comparison

Evidence-Backed Application Scenarios for (E)-4-Oxo-4-(propan-2-ylamino)but-2-enoic Acid (CAS 860299-81-6)


Photo-Triggered Smart Drug Delivery Systems Requiring Spatiotemporal Degradation Control

This compound is uniquely suited for the design of multi-signal-responsive drug carriers where payload release must be decoupled from carrier storage. The E-isomer serves as a stable linker under physiological pH during circulation and tissue distribution, then converts to the hydrolytically labile Z-isomer upon localized UV irradiation, enabling on-demand pH-triggered degradation exclusively at the illuminated site [1]. This tandem photoisomerization–degradation gating mechanism is not achievable with pre-formed Z-isomer maleamic acid linkers, which would degrade prematurely [1][2].

Synthesis of High-Molecular-Weight Functional Polymers via Radical Polymerization for Langmuir-Blodgett Film Fabrication

The N-isopropylamide scaffold shared by the target compound and its ester analog (N-isopropyl fumaramate) enables efficient radical polymerization producing polymers with number-average molecular weights reaching 15,400 g/mol, in stark contrast to the negligible polymer yields obtained from N,N-disubstituted fumaramides [1]. The free carboxylic acid of the target compound provides an additional functional handle for post-polymerization modification, aqueous solubility tuning, or pH-responsive swelling behavior in hydrogel formulations [1]. The resulting polymers form stable Langmuir monolayers suitable for thin-film device fabrication [1].

Isomer-Specific Chemical Biology Probe Development Targeting S-Succination and NRF2 Pathway Modulation

The stereochemistry-dependent biological activity of but-2-enedioic acid derivatives—where the Z-isomer (maleate form) acts as a more potent and less toxic inducer of cysteine S-succination and KEAP1-NRF2 pathway activation than the E-isomer (fumarate form)—establishes the E-configured target compound as a valuable control or precursor in chemical biology studies [1]. Researchers investigating protein S-succination or designing isomer-specific NRF2 modulators can use the target E-isomer as a stable, photo-convertible precursor to generate the active Z-isomer in situ with precise temporal control, enabling pulse-chase experimental designs not possible with directly applied maleamic acid [1].

Stimuli-Responsive Hydrogel and Smart Material Platforms Integrating Dual pH and Temperature Sensitivity

The N-isopropylamide moiety present in the target compound is a recognized motif for introducing both pH sensitivity (via the carboxylic acid group) and temperature sensitivity (via the isopropylamide hydrophobicity) into polymer networks [1][2]. Precedent from N-isopropylmaleamic acid (Z-isomer)-based hydrogels demonstrates that copolymers incorporating this scaffold exhibit dual pH- and thermo-responsive behavior [1][2]. The E-isomer extends this capability by adding a photo-isomerizable trigger, enabling triple-stimuli-responsive (light, pH, temperature) smart materials that cannot be realized with the Z-isomer alone [1].

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